2-(1,3-Thiazol-2-yl)piperidine
Overview
Description
2-(1,3-Thiazol-2-yl)piperidine is a heterocyclic organic compound that features a thiazole ring fused to a piperidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit anti-inflammatory properties , suggesting that 2-(1,3-Thiazol-2-yl)piperidine may also interact with targets involved in inflammatory pathways.
Mode of Action
It is known that related compounds can inhibit cox-1, an enzyme involved in inflammation . This suggests that this compound may also interact with this enzyme or similar targets, leading to changes in cellular processes.
Biochemical Pathways
Given the potential anti-inflammatory properties of this compound , it is likely that it affects pathways related to inflammation. These could include the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators.
Result of Action
Based on the potential anti-inflammatory properties of this compound , it may lead to a reduction in the production of pro-inflammatory mediators, potentially alleviating symptoms of inflammation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(1,3-Thiazol-2-yl)piperidine are not fully explored. Thiazole derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with piperidine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.
Another approach involves the cyclization of a suitable precursor containing both thiazole and piperidine moieties. For example, the reaction of 2-chloroethylamine hydrochloride with thioamide derivatives can lead to the formation of this compound through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Thiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrothiazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents, amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiazole derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-(1,3-Thiazol-2-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of antimicrobial, antifungal, and anticancer agents.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: this compound is explored for its potential use in the development of novel materials, such as polymers and nanomaterials, due to its unique structural properties.
Industry: The compound is used as an intermediate in the synthesis of various chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
2-(1,3-Thiazol-2-yl)piperidine can be compared with other similar compounds, such as:
2-(1,3-Thiazol-2-yl)pyridine: This compound features a pyridine ring instead of a piperidine ring. It may exhibit different biological activities and chemical reactivity due to the presence of the aromatic pyridine ring.
2-(1,3-Thiazol-2-yl)morpholine: This compound contains a morpholine ring, which can influence its solubility and interaction with biological targets.
2-(1,3-Thiazol-2-yl)imidazole: This compound has an imidazole ring, which can affect its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the thiazole and piperidine rings, which can confer specific biological activities and chemical properties that are distinct from those of other similar compounds.
Properties
IUPAC Name |
2-piperidin-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFOGJAUBNLBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394420 | |
Record name | 2-(1,3-thiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526183-08-4 | |
Record name | 2-(1,3-thiazol-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1,3-thiazol-2-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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